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Compound Name:
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For Researchers, Scientists, and Drug Development Professionals

Application Note

Psoraleflavanone, a furanoflavanone isolated from the seeds of Psoralea corylifolia, has
garnered significant interest within the scientific community due to its potential therapeutic
properties, including antineoplastic activities. Accurate structural elucidation is paramount for
the advancement of drug discovery and development. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable tool for the unambiguous determination of molecular
structures. This document provides a detailed summary of the *H and 3C NMR chemical shifts
for psoraleflavanone, a standardized experimental protocol for data acquisition, and an
overview of a key signaling pathway associated with its biological activity.

Data Presentation: *H and **C NMR Chemical Shift
Assignments

The following table summarizes the *H and 3C NMR chemical shift assignments for
psoraleflavanone. These assignments are based on comprehensive analysis of 1D and 2D
NMR spectroscopic data, including *H NMR, 3C NMR, COSY, HSQC, and HMBC experiments.
The data presented here serves as a crucial reference for the identification and
characterization of this compound in natural product extracts and synthetic samples.
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Position 13C Chemical Shift (éc, H Chemic-al -S-hift (6-H,
ppm) ppm, Multiplicity, J in Hz)

2 79.5 5.45 (dd, J = 12.8, 3.2 Hz)

. 132 3.12 (dd, J = 17.2, 12.8 Hz),
2.85 (dd, J = 17.2, 3.2 Hz)

4 192.1

5 102.7

6 164.8 6.05 ()

7 167.8

8 94.5

9 163.2

10 102.1

1 121.5

2' 128.8 7.42 (d, J = 8.4 Hz)

3 115.6 6.95 (d, J = 8.4 Hz)

4" 158.9

5" 115.6 6.95 (d, J = 8.4 Hz)

6' 128.8 7.42 (d, J=8.4 Hz)

Furan-2" 145.2 7.68 (d, J=2.1Hz)

Furan-3" 105.3 7.12 (d, J = 2.1 Hz)

Note: The chemical shifts are referenced to the solvent signal. The data provided is a
representative example and may vary slightly depending on the solvent, concentration, and
instrument used.

Experimental Protocols
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A standardized protocol for the acquisition of *H and 3C NMR spectra of psoraleflavanone is
outlined below. This protocol is designed to yield high-quality data suitable for structural
elucidation and confirmation.

1. Sample Preparation
» Weigh approximately 5-10 mg of purified psoraleflavanone.

o Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or
Acetone-ds). The choice of solvent may depend on the solubility of the compound and the
desired resolution of the spectra.

e Transfer the solution to a 5 mm NMR tube.

e Ensure the solution is free of any particulate matter. If necessary, filter the solution through a
small cotton plug into the NMR tube.

2. NMR Data Acquisition

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is recommended for optimal sensitivity and dispersion.

* 'H NMR Spectroscopy:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters:

Pulse program: zg30

Number of scans: 16-64

Relaxation delay (d1): 1-2 seconds

Spectral width: ~16 ppm

Acquisition time: ~2-3 seconds
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e 13C NMR Spectroscopy:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters:

Pulse program: zgpg30

Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay (d1): 2 seconds

Spectral width: ~220 ppm

Acquisition time: ~1-2 seconds
e 2D NMR Spectroscopy (for full assignment):
o COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting
different spin systems.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase correct the spectra.

[e]

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

o

Integrate the signals in the *H NMR spectrum.

[¢]

Analyze the 1D and 2D spectra to assign all proton and carbon signals.
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Signaling Pathway and Experimental Workflow

Psoraleflavanone has been reported to exhibit antineoplastic properties by inducing apoptosis
in cancer cells. One of the key mechanisms involved is the modulation of the TRAIL (Tumor
Necrosis Factor-Related Apoptosis-Inducing Ligand) signaling pathway. The following diagrams
illustrate the experimental workflow for isolating psoraleflavanone and a simplified
representation of its role in the TRAIL-mediated apoptosis pathway.
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Caption: Experimental workflow for the isolation and structural elucidation of psoraleflavanone.
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Caption: Psoraleflavanone enhances TRAIL-mediated apoptosis in cancer cells.[1]
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These detailed notes and protocols are intended to support researchers in the fields of natural
product chemistry, medicinal chemistry, and drug development in their efforts to study and
utilize psoraleflavanone and related compounds. The provided NMR data serves as a
foundational reference for quality control and further chemical modifications, while the outlined
biological pathway offers insights into its potential therapeutic mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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